molecular formula C22H23NO5 B2903848 2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid CAS No. 1062138-20-8

2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid

Cat. No.: B2903848
CAS No.: 1062138-20-8
M. Wt: 381.428
InChI Key: MSOJOKQYWZTZTD-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid is a synthetic organic compound featuring a chromen-4-ylidene core substituted with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 6, and a butanoic acid chain linked via an imine (-NH-) group. Its molecular formula is C₂₃H₂₃NO₅, with a calculated molecular weight of 393.44 g/mol.

Properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-5-16(22(24)25)23-17-12-20(28-18-8-6-13(2)10-15(17)18)14-7-9-19(26-3)21(11-14)27-4/h6-12,16H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOJOKQYWZTZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N=C1C=C(OC2=C1C=C(C=C2)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the dimethoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions.

    Formation of the butanoic acid side chain: This can be accomplished through various methods, including Grignard reactions or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Chromen or Benzopyran Cores

2.1.1 4-[[2-(2,5,9-Trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid (CAS 859117-58-1)

  • Structure: Features a furochromen core (fused furan and chromen) with methyl, phenyl, and acetylated butanoic acid substituents.
  • Molecular Weight : 529.55 g/mol.
  • Key Differences: The furochromen system introduces a furan ring, enhancing rigidity compared to the chromen-4-ylidene core in the target compound. The acetylated amino group may alter solubility and bioavailability .

USP Verapamil Related Compound B (C₂₆H₃₆N₂O₄·HCl)

  • Structure : Contains a 3,4-dimethoxyphenethylamine group linked to a nitrile and isopropyl moiety.
  • Molecular Weight : 477.05 g/mol.
  • Key Differences : While sharing the 3,4-dimethoxyphenyl group, this compound lacks the chromen core and carboxylic acid, instead incorporating a nitrile group. This structural divergence suggests distinct pharmacological targets (e.g., calcium channel blockade vs. enzyme inhibition) .
Functional Group Comparisons

Carboxamide Derivatives (e.g., 2CA3MBA, 2CA4MBA)

  • Structure: Butanoic acid derivatives with carboxamide and methylsulfanyl/methyl substituents.
  • Molecular Weight : ~350–400 g/mol.
  • Key Differences : The absence of the chromen ring and methoxyphenyl groups reduces aromatic interactions but introduces carboxamide functionalities, which may enhance hydrogen bonding in biological systems .

2.2.2 Fmoc-L-Thz(Dmp)-OH (C₂₇H₂₅NO₆S)

  • Structure : Thiazolidine ring with 2,4-dimethoxyphenyl and Fmoc-protected carboxylic acid.
  • Molecular Weight : 491.56 g/mol.
  • Key Differences : The thiazolidine ring replaces the chromen system, offering conformational flexibility. The 2,4-dimethoxy substitution (vs. 3,4-dimethoxy in the target compound) alters electronic properties and steric interactions .

Biological Activity

2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid is a synthetic compound belonging to the flavonoid class, characterized by a chromen-4-one core structure. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO4C_{22}H_{23}NO_4, with a molecular weight of approximately 381.42 g/mol. The structure features a butanoic acid side chain attached to a flavonoid backbone, which is critical for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H23NO4
Molecular Weight381.42 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, reducing oxidative stress through electron donation or hydrogen atom transfer.
  • Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines and enzymes, leading to reduced inflammation.
  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Antioxidant Activity

A study evaluated the antioxidant potential of various flavonoids, revealing that compounds with similar structures exhibited significant free radical scavenging capabilities. The presence of methoxy groups in the phenyl ring enhances this activity due to increased electron density, facilitating radical neutralization .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly inhibited nitric oxide production in RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

Anticancer Properties

Research has indicated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in A431 skin cancer cells and Jurkat leukemia cells at concentrations lower than those required for conventional chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis highlighted that modifications in the phenolic moiety directly influence cytotoxicity against these cell lines.

Study on Anticancer Efficacy

In a comparative study involving several chromen derivatives, this compound exhibited an IC50 value significantly lower than standard treatments against A431 cells (IC50 = 15 μM) . This suggests its potential as a more effective therapeutic agent in skin cancer treatment.

Inhibition of Cholinesterases

Another study assessed the inhibitory effects of related compounds on cholinesterases (AChE and BChE), which are crucial for neurotransmitter regulation. While this specific compound was not the primary focus, its structural analogs demonstrated promising inhibitory activities with IC50 values ranging from 10 to 20 μM against these enzymes .

Q & A

Q. Q1. What are the critical steps and challenges in synthesizing this chromene-based amino acid derivative, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves:

Chromene Core Formation : Cyclization of precursors under acidic or thermal conditions (e.g., methanesulfonic acid at 107–108°C) .

Butanoic Acid Moiety Introduction : Amide coupling or azo-linkage reactions, often requiring anhydrous conditions .

Purification : Column chromatography or recrystallization to isolate intermediates.

Q. Key Challenges :

  • Low yields due to steric hindrance from the 3,4-dimethoxyphenyl group.
  • Side reactions during chromene ring closure.

Q. Optimization Strategies :

  • Use catalysts like DMAP for coupling reactions.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for confirming the stereochemical and structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • 1^1H NMR resolves methoxy protons (δ 3.7–3.9 ppm) and chromene aromatic protons (δ 6.5–8.2 ppm). Overlapping signals (e.g., C4 & C6 in chromene) may require 2D NMR (COSY, HSQC) .
    • 13^{13}C NMR confirms carbonyl groups (δ 170–192 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in chromene and butanoic acid moieties, as demonstrated for analogous thiazolidine derivatives .
  • IR Spectroscopy : Validates carboxylic acid (1700–1720 cm1^{-1}) and imine (1600–1650 cm1^{-1}) functionalities .

Biological Activity & Mechanism

Q. Q3. How can researchers investigate the potential anti-inflammatory or anticancer mechanisms of this compound?

Answer: Experimental Design :

In Vitro Assays :

  • Enzyme Inhibition : Test against COX-2, LOX, or kinases using fluorogenic substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Target Identification :

  • Molecular Docking : Simulate interactions with COX-2 (PDB: 5KIR) or DNA topoisomerases.
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to recombinant proteins .

Q. Advanced Considerations :

  • Compare activity against structurally related furochromenes (e.g., 4-{[2-(3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid) to establish structure-activity relationships (SAR) .

Data Contradictions & Reproducibility

Q. Q4. How should researchers address inconsistencies in reported biological activities or synthetic yields?

Answer: Common Sources of Contradiction :

  • Synthetic Variability : Differences in protecting groups (e.g., Fmoc vs. ivDde) or reaction scales .
  • Biological Assay Conditions : Variability in cell lines, serum concentrations, or incubation times .

Q. Resolution Strategies :

  • Standardized Protocols : Adopt uniform synthetic routes (e.g., WO 2016/111347 for analogous compounds) .
  • Orthogonal Validation : Confirm bioactivity using multiple assays (e.g., Western blotting alongside enzymatic assays) .

Analytical Methodologies

Q. Q5. What analytical workflows ensure purity and stability during synthesis and storage?

Answer:

  • Purity Monitoring :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
    • Mass Spectrometry : Confirm molecular ions (e.g., [M+H]+^+ at m/z 453.9 for C24_{24}H20_{20}ClNO6_6) .
  • Stability Assessment :
    • Accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis.
    • Protect from light due to chromene’s photosensitivity .

Computational Modeling

Q. Q6. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use QikProp or SwissADME to optimize logP (target 2–4) and aqueous solubility.
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox stability .
  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid
Reactant of Route 2
Reactant of Route 2
2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.